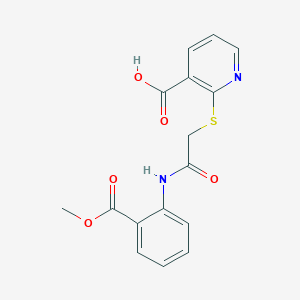

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid

Description

The compound 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid features a nicotinic acid core (pyridine-3-carboxylic acid) substituted with a thioether-linked oxoethyl group. This oxoethyl group is further functionalized with a 2-(methoxycarbonyl)phenylamine moiety.

Properties

IUPAC Name |

2-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-23-16(22)10-5-2-3-7-12(10)18-13(19)9-24-14-11(15(20)21)6-4-8-17-14/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSMALMPNQGRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxycarbonyl Intermediate: The initial step involves the esterification of a phenylamine derivative with methoxycarbonyl chloride under basic conditions to form the methoxycarbonyl intermediate.

Amide Bond Formation: The intermediate is then reacted with a nicotinic acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases:

- Cancer Treatment : Preliminary studies indicate that derivatives of this compound may inhibit specific enzymes involved in cancer progression. For instance, it has been noted that compounds with similar structures exhibit inhibitory effects on β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology .

- Antimicrobial Activity : Research has shown that compounds with thioether linkages can possess antimicrobial properties. The presence of the nicotinic acid structure may enhance the bioactivity against various pathogens .

The compound's biological activity has been assessed through various assays:

- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can act as an inhibitor for certain enzymes, potentially leading to applications in treating metabolic disorders .

- Cell Viability Assays : Testing on cell lines has indicated that the compound can affect cell viability, suggesting its use in cancer therapy by inducing apoptosis in malignant cells .

Case Study 1: BACE1 Inhibition

A study focused on the design and synthesis of BACE1 inhibitors highlighted the importance of structural modifications to enhance potency. The compound showed promising results in inhibiting BACE1 activity, which is pivotal for reducing amyloid plaque formation in Alzheimer's disease models. The study utilized molecular docking techniques to predict binding affinities and confirmed these findings through enzyme assays .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of compounds similar to 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid against various bacterial strains. The results indicated significant inhibition zones, suggesting that modifications to the thioether group could enhance antibacterial activity. This opens avenues for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group might enhance its binding affinity or selectivity towards certain molecular targets, while the thioether linkage could influence its metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid Derivatives with Thioether Linkages

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid (CAS 142221-23-6)

- Molecular Formula: C₁₄H₁₁NO₃S

- Molecular Weight : 273.31 g/mol

- Key Features: Nicotinic acid backbone with a phenyl-substituted oxoethylthio group. Lacks the methoxycarbonyl and anilino groups of the target compound.

- Structural Impact : The phenyl group provides lipophilicity, while the absence of electron-withdrawing substituents reduces acidity compared to the target compound. This compound is primarily used in chemical synthesis, as evidenced by its commercial availability and storage data .

5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4)

- Molecular Formula: C₁₂H₈FNO₃

- Molecular Weight : 245.20 g/mol

- Key Features :

- Fluorine substitution at the phenyl ring and a hydroxyl group on the pyridine ring.

- Unlike the target compound, this derivative lacks a thioether linkage, reducing susceptibility to oxidative metabolism .

Benzoic Acid Derivatives with Thioether Linkages

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid

- Molecular Formula : C₁₆H₁₄N₂O₃S

- Molecular Weight : 314.36 g/mol

- Key Features: Benzoic acid core with a methyl(phenyl)amino-substituted thioethyl group.

- Structural Impact : The amide linkage introduces hydrogen-bonding capacity, while the benzene core (vs. pyridine in the target compound) eliminates nitrogen-mediated electronic effects. This structural difference may alter solubility and target binding .

2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS 197236-53-6)

- Molecular Formula: C₉H₉NO₃S

- Molecular Weight : 211.24 g/mol

- Key Features :

- Simple thioethyl group with a primary amide substituent.

- Structural Impact : The absence of aromatic substituents reduces steric hindrance and lipophilicity. The primary amide group may enhance water solubility but decrease metabolic stability compared to the target compound’s methoxycarbonylphenyl group .

Compounds with Ester Functional Groups

2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-2-hydroxysuccinic acid

- Key Features :

- Ethoxycarbonylphenyl group and hydroxysuccinic acid core.

- Structural Impact : The ethoxycarbonyl group is structurally analogous to the methoxycarbonyl group in the target compound but may exhibit slower hydrolysis due to the larger ethyl group. The hydroxysuccinic acid moiety introduces additional carboxylate groups, enhancing polarity .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₅N₂O₅S | 347.37 | Nicotinic acid | Methoxycarbonylphenyl, thioethyl | High acidity, electron-withdrawing effects |

| 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid | C₁₄H₁₁NO₃S | 273.31 | Nicotinic acid | Phenyl, thioethyl | Moderate lipophilicity |

| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | C₁₂H₈FNO₃ | 245.20 | Nicotinic acid | Fluorophenyl, hydroxyl | Enhanced metabolic stability |

| 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid | C₁₆H₁₄N₂O₃S | 314.36 | Benzoic acid | Methyl(phenyl)amino, thioethyl | High hydrogen-bonding potential |

Research Findings and Implications

Metabolic Stability : Thioether linkages, as seen in the target compound and analogues, are prone to oxidation, suggesting shorter half-lives than ether-linked derivatives .

Solubility and Bioavailability : The nicotinic acid core (with a nitrogen atom) improves water solubility compared to benzoic acid derivatives, which may translate to better oral absorption .

Biological Activity

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid, with the CAS number 1003285-77-5, is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17NO3S

- Molecular Weight : 303.37 g/mol

- Purity : Standard purity is reported at 98% .

The compound exhibits several biological activities, primarily through its interaction with various biological pathways:

- Antioxidant Activity : Research indicates that compounds similar to this compound may possess antioxidant properties, which help in reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Studies have shown that related compounds can inhibit inflammatory pathways, suggesting a potential for reducing inflammation in various conditions.

- Neuroprotective Effects : Similar derivatives have been explored for their neuroprotective capabilities, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro experiments have demonstrated that derivatives of nicotinic acid exhibit significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.

- A study on thiazolidine derivatives showed enhanced growth of trophozoites and reduced ROS levels, suggesting a protective role against oxidative stress .

- Animal Models :

-

Pharmacological Testing :

- Pharmacological evaluations have highlighted the compound’s potential to act on multiple targets within the body, including receptors involved in pain and inflammation pathways.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.